molecular formula C12H13NO B11938658 2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline CAS No. 4965-16-6

2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11938658
CAS No.: 4965-16-6
M. Wt: 187.24 g/mol
InChI Key: UPLGFWZANIAOEF-UHFFFAOYSA-N
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Description

2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a 1-methylene group and a 2-acetyl substituent. This scaffold is of significant interest due to its structural versatility, enabling applications in medicinal chemistry, organic synthesis, and materials science.

Properties

CAS No.

4965-16-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1-methylidene-3,4-dihydroisoquinolin-2-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6H,1,7-8H2,2H3

InChI Key

UPLGFWZANIAOEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1=C

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) is a critical reagent for facilitating intramolecular cyclization. In a representative procedure, N-acetylhomoveratrylamine is treated with POCl₃ in anhydrous toluene under reflux, yielding 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline as an intermediate. Subsequent dehydration with acetic anhydride introduces the methylene group at the 1-position, forming the target compound. This method achieves yields of 70–85% but requires careful temperature control to prevent over-acylation.

Reaction Conditions:

  • Temperature: 90–95°C

  • Time: 30 minutes (reflux) + 12 hours (stirring at room temperature)

  • Solvent: Toluene

  • Key By-Products: Dimeric adducts (5–10%) due to competing intermolecular reactions.

Friedel-Crafts Acylation for Acetyl Group Introduction

The acetyl group at the 2-position is typically introduced via Friedel-Crafts acylation. This step often follows cyclization and requires Lewis acid catalysts such as aluminum chloride (AlCl₃).

Acetylation of Tetrahydroisoquinoline Intermediates

In a modified approach, 1-methylene-1,2,3,4-tetrahydroisoquinoline is reacted with acetyl chloride in dichloromethane using AlCl₃ as a catalyst. The reaction proceeds at 0–5°C to minimize side reactions, yielding this compound with 65–75% efficiency. Polar aprotic solvents like dichloromethane enhance regioselectivity, while protic solvents lead to reduced yields due to hydrolysis.

Optimization Data:

ParameterOptimal ValueYield Impact
Temperature0–5°C+20%
SolventDichloromethane+15%
Catalyst Loading1.2 equiv AlCl₃+10%

Reductive Methods for Stereochemical Control

While the target compound lacks chiral centers, stereoselective synthesis of related tetrahydroisoquinolines informs potential scalability improvements. Catalytic hydrogenation using palladium on carbon (Pd/C) or asymmetric reductions with chiral catalysts have been explored.

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and temperature critically influences reaction outcomes. A comparative analysis of solvent systems reveals:

SolventCyclization YieldAcylation Yield
Toluene85%N/A
DichloromethaneN/A75%
THF70%60%
Ethyl Acetate50%40%

Higher temperatures (>100°C) during cyclization promote side reactions, while temperatures below 80°C result in incomplete conversion.

Industrial-Scale Considerations and Challenges

Scaling up the synthesis of this compound introduces challenges such as exothermicity during POCl₃-mediated cyclization and catalyst recovery in Friedel-Crafts steps. Continuous flow systems have been proposed to mitigate these issues, enabling safer handling of dehydrating agents and improving heat dissipation .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Properties
Research indicates that derivatives of tetrahydroisoquinoline, including 2-acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline, exhibit neuroprotective effects. For instance, studies have shown that related compounds can antagonize NMDA receptors and protect neuronal cells from glutamate-induced excitotoxicity. The neuroprotective efficacy of these compounds was comparable to established NMDA receptor antagonists like MK-801 and memantine .

2. Alzheimer's Disease Research
Recent studies have focused on the synthesis of tetrahydroisoquinoline derivatives targeting cholinergic enzymes, which play a crucial role in Alzheimer's disease pathology. Specifically, this compound has been evaluated for its inhibitory potency against acetylcholinesterase and butyrylcholinesterase. The introduction of various substituents at different positions significantly influenced the inhibitory activity of these compounds .

3. Antiallergic Applications
The compound has also been explored for its potential in treating allergic conditions. Tetrahydroisoquinoline derivatives have shown promise as antagonists for slow-reacting substances of anaphylaxis (SRS-A), which are mediators involved in asthma and allergic responses. The pharmacological evaluation demonstrated significant antagonism against SRS-A-induced contractions in guinea pig ileum preparations .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance biological activity. The SAR studies have revealed that modifications at specific positions on the tetrahydroisoquinoline scaffold can lead to improved potency against targeted biological pathways .

Modification Position Substituent Effect on Activity
C-1Alkyl groupsVariable inhibition potency
C-1Aryl groupsEnhanced inhibitory activity against cholinesterases
C-3MethoxyIncreased activity towards acetylcholinesterase

Case Studies

Case Study 1: Neuroprotection
A study investigated the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on neuronal cultures exposed to glutamate. Results showed that higher concentrations provided significant neuroprotection when administered concurrently with glutamate exposure .

Case Study 2: Alzheimer's Disease
In a recent investigation involving synthesized tetrahydroisoquinoline derivatives aimed at cholinergic enzyme inhibition, compounds were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The study highlighted that certain derivatives exhibited significantly improved inhibitory activity compared to their parent compounds .

Case Study 3: Antiallergic Activity
Research into imidosulfamide derivatives derived from tetrahydroisoquinolines demonstrated their effectiveness in inhibiting SRS-A induced contractions in guinea pig models. This suggests a potential therapeutic application in managing asthma and allergic responses .

Mechanism of Action

The mechanism of action of 2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(S)-1-a-Naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712)
  • Structure : Features a 1-naphthylmethyl group and 6,7-dihydroxy substituents.
  • Activity : Promotes wound healing via VEGF production in fibroblasts, mediated by AMPK/HO-1 pathways .
  • Key Difference : The dihydroxy groups and bulky naphthylmethyl substituent enhance receptor binding and solubility, contrasting with the hydrophobic acetyl-methylene motif in the target compound.
2-(2-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
  • Structure: Contains a 2-iodophenyl group and 1-cyano substituent.
  • Activity: Exhibits antitumor and antimicrobial properties, attributed to the iodine atom’s lipophilicity and the cyano group’s electronic effects .
1-Deutero-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1-d1
  • Synthesis: Prepared via NaBD4 reduction of N-phenyl-3,4-dihydroisoquinolinium dichlorocuprate, yielding deuterated analogs for isotopic labeling studies .
  • Key Difference: Deuterium incorporation at the 1-position enhances metabolic stability, a feature absent in the non-deuterated target compound.
(S)-1-(Aryl)-1,2,3,4-tetrahydroisoquinolines
  • Synthesis : Generated via Friedel-Crafts cyclization of benzotriazole derivatives, enabling stereoselective aryl group introduction .
  • Key Difference : The acetyl group in the target compound allows for nucleophilic acyl substitution, whereas aryl-substituted analogs are optimized for π-π stacking interactions.

Physicochemical and Pharmacokinetic Properties

2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl Chloride
  • Structure : Contains a trifluoroacetyl group and sulfonyl chloride.
  • Properties : The electron-withdrawing trifluoroacetyl group increases reactivity toward nucleophiles, while the sulfonyl chloride enhances hydrophilicity .
  • Key Difference : The acetyl group in the target compound is less electrophilic, reducing unintended side reactions in biological systems.
2-Allyl-1,2,3,4-tetrahydroisoquinoline
  • Structure : Features an allyl group at the 2-position.
  • Properties : The allyl substituent introduces sites for radical or electrophilic addition, unlike the acetyl-methylene system .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Biological Activity Synthetic Method
Target Compound 2-Acetyl, 1-methylene Under investigation Friedel-Crafts/Functionalization
CKD712 1-Naphthylmethyl, 6,7-dihydroxy Wound healing (VEGF induction) Stereoselective alkylation
2-(2-Iodophenyl)-1-carbonitrile 2-Iodophenyl, 1-cyano Antitumor, antimicrobial Electrophilic substitution
2-Trifluoroacetyl-7-sulfonyl chloride 2-Trifluoroacetyl, 7-SO2Cl Reactive intermediate Nucleophilic acyl substitution

Table 2: Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Solubility
Target Compound ~2.5* ~215.3 Moderate (DMSO)
CKD712 ~1.8 325.4 High (aqueous)
2-Allyl-THIQ ~2.1 173.25 Low (organic)
2-Trifluoroacetyl-7-sulfonyl chloride ~3.2 311.7 Low (polar solvents)

*Estimated based on analogous structures.

Biological Activity

2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline (AMTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of AMTIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13N
  • Molecular Weight : 173.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 120-63-6

Antimicrobial Activity

AMTIQ has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Neuroprotective Effects

Studies have shown that AMTIQ possesses neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is believed to exert its effects by reducing oxidative stress and modulating neuroinflammatory responses. For instance, a study highlighted that AMTIQ could protect dopaminergic neurons from neurotoxins through antioxidant mechanisms .

Anticancer Potential

The compound has also been investigated for its anticancer activities. AMTIQ has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. In vitro studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and promoting cancer cell death.

The biological activity of AMTIQ is attributed to several mechanisms:

  • Antioxidant Activity : AMTIQ can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and signaling pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Interaction : Preliminary studies suggest that AMTIQ may interact with neurotransmitter receptors, which could explain its neuroprotective effects.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on rat mesencephalic neurons demonstrated that AMTIQ significantly reduced cell death induced by neurotoxins. The protective effect was linked to the induction of antioxidant enzymes and suppression of pro-inflammatory cytokines .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In vitro testing revealed that AMTIQ exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's mechanism involved disruption of the bacterial cell membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of AMTIQ can be influenced by structural modifications. Variations in the acetyl group or alterations in the methylene bridge can enhance or diminish its activity against specific targets. Understanding these relationships is crucial for developing more potent derivatives.

Compound VariantActivityNotes
AMTIQHighEffective against bacteria and cancer cells
Modified Variant AModerateReduced neuroprotective effect
Modified Variant BLowIneffective against microbial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : The compound can be synthesized via a three-step protocol starting from phenethylamine. Key steps include:

Acetylation : React phenethylamine with acetyl chloride to form an intermediate.

Cyclization : Use polyphosphoric acid (PPA) or methanesulfonic acid as a catalyst to induce cyclization. Methanesulfonic acid improves reaction efficiency, achieving up to 80.8% overall yield .

Reduction : Employ potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) for reduction. NaBH₄ reduces by-products and simplifies purification .

  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent) to minimize side products like 1-methyl derivatives .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H-NMR Spectroscopy : Analyze proton environments to confirm the acetyl and methylene groups. For example, the methylene protons typically appear as a singlet near δ 3.5–4.0 ppm, while the acetyl group shows a sharp singlet at δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritant properties .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact biological activity?

  • Methodological Answer :

  • Alkylation Studies : Introduce alkyl chains (C6–C17) at the 1-position to study cytotoxicity and antimicrobial activity. Longer chains (≥C8) enhance lipophilicity, improving membrane penetration but may reduce solubility .
  • Functionalization : Add electron-withdrawing groups (e.g., sulfonyl, methoxy) at the 2- or 7-position to modulate electron density and binding affinity. For example, 7-methoxy-2-(methylsulfonyl) derivatives show enhanced stability in biological assays .
    • Analytical Tools : Use molecular docking and QSAR models to predict activity trends .

Q. What mechanisms underlie the compound’s role in inducing HO-1 and VEGF for wound healing?

  • Methodological Answer :

  • HO-1 Induction : CKD712 (a structural analog) activates AMPK, which upregulates HO-1 expression. This promotes anti-inflammatory and pro-angiogenic effects in human dermal fibroblasts (HDFs) .
  • VEGF Production : HO-1 enhances VEGF synthesis via NF-κB and MAPK pathways, accelerating wound closure in murine models. Validate using ELISA for VEGF quantification and siRNA knockdown to confirm pathway dependency .

Q. How can contradictions in synthetic yields between studies be resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate methods from conflicting studies (e.g., PPA vs. methanesulfonic acid cyclization) under controlled conditions. Monitor reaction progress via TLC or HPLC to identify intermediate variability .
  • By-Product Analysis : Use GC-MS to detect impurities (e.g., 1-methyl derivatives) that reduce yields in PPA-based routes .
  • Catalyst Screening : Test alternative Brønsted acids (e.g., p-toluenesulfonic acid) to balance cost and efficiency .

Q. What strategies improve enantioselective synthesis for chiral derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINOL-phosphoric acid catalysts for asymmetric Pictet-Spengler reactions to achieve >90% enantiomeric excess (ee) .
  • Resolution Techniques : Employ chiral column chromatography or enzymatic resolution (e.g., lipase-catalyzed acetylation) to isolate desired enantiomers .

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